molecular formula C14H16BClO3 B1401257 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1396751-50-0

2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Katalognummer: B1401257
CAS-Nummer: 1396751-50-0
Molekulargewicht: 278.54 g/mol
InChI-Schlüssel: BCHLGPUROLTAMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of benzofuran derivatives. . This particular compound features a benzofuran ring substituted with a chlorine atom and a dioxaborolane moiety, which imparts unique chemical properties and reactivity.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Uniqueness

What sets 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its unique combination of a chlorinated benzofuran ring and a dioxaborolane moiety, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound notable for its unique structural features, including a chlorinated benzofuran moiety and a dioxaborolane core. Its molecular formula is C14H16BClO3, with a molecular weight of approximately 278.54 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C14H16BClO3\text{C}_{14}\text{H}_{16}\text{BClO}_3

Key Characteristics

  • CAS Number : 1154741-00-0
  • Molecular Weight : 278.54 g/mol
  • Functional Groups : Chlorobenzofuran and dioxaborolane

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity primarily through its interaction with cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and can influence the pharmacokinetics of various compounds.

Inhibition of Cytochrome P450 Enzymes

The compound has been identified as an inhibitor of:

  • CYP1A2
  • CYP2D6

These interactions suggest that the compound could impact the metabolism of other drugs processed by these enzymes, potentially leading to drug-drug interactions.

Antitumor Activity

A study evaluating various derivatives of benzofuran compounds highlighted the potential antitumor activity of this compound. The activity was assessed using both 2D and 3D cell culture methods on human lung cancer cell lines (A549, HCC827, NCI-H358).

CompoundIC50 (μM) - 2D AssayIC50 (μM) - 3D Assay
Doxorubicin1.31 ± 0.115.86 ± 1.10
Staurosporine0.047 ± 0.0070.095 ± 0.01
Vandetanib>25>50
Test Compound 6.26 ± 0.33 (HCC827)20.46 ± 8.63 (HCC827)

The results indicated that the compound demonstrated higher cytotoxicity in the 2D format compared to the more complex 3D environment, which is typical due to penetration challenges in multicellular structures .

Antimicrobial Activity

In addition to antitumor properties, the compound's antimicrobial activity was evaluated against various strains:

  • Gram-negative : Escherichia coli
  • Gram-positive : Staphylococcus aureus

The results showed promising antibacterial activity for certain derivatives but specific data for this compound's antimicrobial efficacy were not detailed in the available literature.

The biological activity of this compound may be attributed to its ability to bind within the minor groove of DNA and interact with various cellular targets. The presence of chlorine in the benzofuran structure enhances its reactivity and potential biological interactions .

Q & A

Basic Question: What are the optimal synthetic routes and reaction conditions for preparing 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Answer:
The compound is synthesized via Suzuki-Miyaura coupling or direct borylation of chlorobenzofuran derivatives. Key steps include:

  • Borylation reaction : Use pinacolborane (HBpin) with a palladium catalyst (e.g., PdCl₂) under inert conditions.
  • Temperature : Reactions are typically conducted at 80–100°C in anhydrous THF or dioxane .
  • Purification : Column chromatography (silica gel, hexane/EtOAC 10:1) resolves isomers and removes unreacted boronates .
    Critical Parameters :
  • Moisture-sensitive intermediates require Schlenk-line techniques.
  • Catalyst loading (1–5 mol%) impacts yield and purity .

Basic Question: How can spectroscopic techniques (NMR, IR) distinguish structural features of this compound?

Answer:
Key spectral identifiers:

  • ¹¹B NMR : A singlet at δ ~30–32 ppm confirms the dioxaborolane ring .
  • ¹H NMR :
    • Aromatic protons (benzofuran): δ 7.2–7.8 ppm (multiplet, integration for 3H).
    • Methyl groups (pinacol): δ 1.2–1.4 ppm (singlet, 12H) .
  • IR : B-O stretching at ~1350 cm⁻¹ and aromatic C-Cl at ~750 cm⁻¹ .
    Note : Quadrupolar broadening in ¹³C NMR may obscure boron-adjacent carbons .

Advanced Question: What mechanistic role does the boronate group play in cross-coupling reactions?

Answer:
The dioxaborolane moiety acts as a transmetalation agent in palladium-catalyzed couplings:

Oxidative Addition : Pd⁰ reacts with aryl halides to form Pd²⁺ intermediates.

Transmetalation : The boronate transfers the aryl group to Pd, forming a Pd-aryl complex.

Reductive Elimination : The Pd complex releases the coupled product .
Experimental Design :

  • Use stoichiometric control (1:1 aryl halide:boronate) to minimize side reactions.
  • Monitor reaction progress via TLC or in situ ¹¹B NMR .

Advanced Question: How can researchers address hygroscopicity and stability during storage?

Answer:

  • Storage : Keep under argon or nitrogen at –20°C in flame-dried glassware.
  • Handling : Use gloveboxes for weighing; pre-dry solvents (molecular sieves).
  • Stability Assays :
    • Periodic ¹H NMR to detect hydrolysis (broad peaks at δ 2–3 ppm for B-OH).
    • Thermogravimetric analysis (TGA) to assess decomposition above 150°C .

Advanced Question: How to troubleshoot low yields in Suzuki-Miyaura couplings using this boronate?

Answer:
Common Issues :

  • Catalyst Deactivation : Replace PdCl₂ with Pd(OAc)₂ and add ligands (e.g., SPhos).
  • Steric Hindrance : Optimize substituents on the benzofuran ring (e.g., meta-chloro vs. para-chloro).
  • Competing Homocoupling : Reduce oxygen levels by degassing solvents .
    Case Study :
    A 2023 study resolved regioisomeric byproducts (e.g., a- vs. b-isomers) using preparative HPLC with a C18 column .

Advanced Question: What computational methods predict reactivity in boron-containing intermediates?

Answer:

  • DFT Calculations :
    • Optimize geometries at the B3LYP/6-31G(d) level to model transition states.
    • Analyze Fukui indices to predict nucleophilic/electrophilic sites on the benzofuran ring .
  • Solvent Effects :
    • Use COSMO-RS to simulate solvent polarity impacts on reaction rates .

Basic Question: What are the compound’s stability profiles under acidic or basic conditions?

Answer:

  • Acidic Conditions (pH < 5) : Rapid hydrolysis to boronic acid (t₁/₂ < 1 hr).
  • Basic Conditions (pH > 9) : Stable for >24 hrs but may form borate salts.
    Mitigation : Buffered solutions (pH 7–8) with chelating agents (EDTA) prevent decomposition .

Advanced Question: How to evaluate its potential in biological systems (e.g., enzyme inhibition)?

Answer:

  • Kinetic Assays :
    • Incubate with target enzymes (e.g., kinases) and measure IC₅₀ via fluorescence polarization.
    • Use SPR (surface plasmon resonance) for binding affinity (KD) measurements .
  • Metabolic Stability :
    • LC-MS/MS analysis of liver microsome incubations to assess CYP450-mediated degradation .

Eigenschaften

IUPAC Name

2-(6-chloro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BClO3/c1-13(2)14(3,4)19-15(18-13)12-7-9-5-6-10(16)8-11(9)17-12/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHLGPUROLTAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-1-benzofuran (2 g, 13.11 mmol) in tetrahydrofuran (30 mL) was added n-BuLi (10 mL, 2.5N) at −78° C. and stirred for 1.5 h. Then 4,4,5,5-tetramethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane (4.4 g, 23.65 mmol) was added and stirred for 1.5 h. The reaction solution was quenched by water (100 mL), extracted with ethyl acetate (3×50 mL), dried over anhydrous magnesium sulfate and concentrated under vacuum to give 2-(6-chloro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a reddish crude solid (3 g, crude).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-Bromo-6-chlorobenzofuran
2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.